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alpha-D-glucofuranose

Cat. No.: B12644474
CAS No.: 36468-84-5
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-UKFBFLRUSA-N
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Description

Historical Context and Discovery of Glucofuranose Forms

The understanding of sugar structures, including the existence of cyclic forms like glucofuranose, is largely credited to the pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries. wikipedia.orgsciencehistory.org Fischer's research into the structure and stereochemistry of monosaccharides was a monumental achievement in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902. wikipedia.orgnobelprize.org

His discovery of phenylhydrazine (B124118) in 1875 provided a crucial reagent that reacted with sugars to form crystalline derivatives called osazones. wikipedia.orgias.ac.in This allowed for the identification and differentiation of various sugars. wikipedia.org Through meticulous experimentation, including the landmark synthesis of glucose in 1890, Fischer and his students elucidated the linear structures of many monosaccharides. ias.ac.in

However, it was later recognized that sugars in solution exist predominantly in cyclic hemiacetal forms. The reaction of the aldehyde group at C-1 with the hydroxyl group at C-4 or C-5 of the glucose chain leads to the formation of a five-membered (furanose) or six-membered (pyranose) ring, respectively. wikipedia.org While Fischer's work laid the foundation, the realization that sugars could exist in these different cyclic forms was a pivotal development that expanded the understanding of carbohydrate chemistry. numberanalytics.com The discovery that even a single monosaccharide like D-glucose could exist in four distinct cyclic isomeric forms (α- and β-glucopyranose, and α- and β-glucofuranose) revealed a new layer of structural complexity. wikipedia.org

Significance of Furanose Ring Systems in Monosaccharide Chemistry

Furanose rings, the five-membered structures consisting of four carbon atoms and one oxygen atom, are a crucial aspect of carbohydrate chemistry. wikipedia.orgnumberanalytics.com Although often less thermodynamically stable than the corresponding six-membered pyranose rings for aldohexoses like glucose, furanose systems possess greater flexibility and can adopt a wider range of conformations. numberanalytics.com This structural distinction influences the chemical reactivity and biological function of the monosaccharide. fiveable.menumberanalytics.com

In the context of glucose, the furanose form is less common in solution compared to the pyranose form. wikipedia.org However, furanose-containing sugars are involved in several metabolic pathways. numberanalytics.com The ability of monosaccharides to interconvert between different ring forms is a key aspect of their chemistry, impacting how they are recognized and processed by enzymes in various biochemical reactions. fiveable.me

Table 1: Comparison of Furanose and Pyranose Ring Systems
FeatureFuranosePyranose
Ring Size5-membered (4 carbons, 1 oxygen)6-membered (5 carbons, 1 oxygen)
Relative Stability (for Glucose)Less stableMore stable
Conformational FlexibilityMore flexible (Envelope, Twist conformations)Less flexible (Chair, Boat conformations)
Key Biological ExampleRibose in RNA, FructoseGlucose

Overview of Alpha-D-Glucofuranose as a Key Intermediate in Organic and Bioorganic Synthesis

This compound serves as a valuable and versatile building block in modern synthetic chemistry. Its utility often stems from the use of protecting groups to selectively block certain hydroxyl groups, allowing for chemical modifications at specific positions. A common and pivotal intermediate is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, often called "diacetone glucose". dergipark.org.tr This derivative is prepared from D-glucose and is used to synthesize a wide array of other compounds. dergipark.org.tr By carefully hydrolyzing one of the isopropylidene groups, chemists can access 1,2-O-isopropylidene-α-D-glucofuranose, which has free hydroxyl groups at the 3, 5, and 6 positions available for further reactions. dergipark.org.tracs.org

This strategic protection and deprotection allows this compound derivatives to be used as key intermediates in the synthesis of:

Complex Carbohydrates and Oligosaccharides: They serve as starting materials for constructing more complex sugar structures. chemsynlab.com

Glycoconjugates: These are molecules where a carbohydrate is linked to another chemical species, such as a protein or lipid. chemsynlab.com

Bioactive Molecules and Therapeutics: Modified glucofuranose structures are investigated for potential pharmacological activity. nih.govontosight.ai For instance, derivatives have been explored as anti-inflammatory agents, antibacterial compounds, and components of drug delivery systems. dergipark.org.trnih.govontosight.ai The introduction of specific functional groups, such as fluorine or amino groups, can create molecules with unique biological properties, like the ability to inhibit enzymes or act as probes in biological studies. ontosight.aiontosight.ai

The use of different protecting groups, such as benzyl (B1604629) ethers, in compounds like 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose, further expands the synthetic possibilities, making this compound a cornerstone for creating diverse and complex molecules in carbohydrate chemistry. chemsynlab.com

Table 2: Key this compound Intermediates in Synthesis
Intermediate CompoundKey Structural FeatureApplication in Synthesis
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseHydroxyl groups at C-1, C-2, C-5, and C-6 are protected. Only C-3 hydroxyl is free.Starting material for 3-O-derivatives with anti-inflammatory or other pharmacological properties. nih.gov
1,2-O-isopropylidene-α-D-glucofuranoseHydroxyl groups at C-3, C-5, and C-6 are free for reaction.Intermediate for selective acylation to produce various ester derivatives, some with antibacterial activity. dergipark.org.tr
3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoseBenzyl ether protecting groups, which can be removed under different conditions than acetals.Widely used for the synthesis of complex carbohydrates, glycoconjugates, and glycosamines. chemsynlab.com
6-O-Benzoyl-3-deoxy-3-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranoseContains a fluorine atom at C-3.Used as a probe in biological systems and as an intermediate for synthesizing potential glycosidase inhibitors. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12644474 alpha-D-glucofuranose CAS No. 36468-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36468-84-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1

InChI Key

AVVWPBAENSWJCB-UKFBFLRUSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Stereochemistry and Conformational Analysis of Alpha D Glucofuranose

Anomeric Configuration and Stereoisomeric Relationships

Alpha-D-glucofuranose is a specific stereoisomer of glucose, a simple sugar with the chemical formula C₆H₁₂O₆. The designation "D-glucose" refers to the configuration at the chiral center furthest from the carbonyl group (C5), where the hydroxyl group is on the right in a Fischer projection. D-glucose has an enantiomer, L-glucose, in which all stereocenters are inverted. libretexts.orgstudy.com Furthermore, D-glucose is part of a larger family of 16 possible stereoisomers (2⁴, based on its four chiral centers in the open-chain form), which includes 14 diastereomers. libretexts.orglibretexts.org Diastereomers that differ at only one stereocenter are known as epimers; for instance, D-galactose is the C4 epimer of D-glucose. libretexts.org

In solution, glucose exists in equilibrium between its open-chain aldehyde form and several cyclic hemiacetal structures. quora.com The formation of these rings generates a new stereocenter at the former carbonyl carbon (C1), which is now called the anomeric carbon. This gives rise to two possible diastereomers known as anomers: alpha (α) and beta (β). youtube.com

In the furanose form, a five-membered ring is formed through an intramolecular reaction between the aldehyde at C1 and the hydroxyl group at C4. For This compound , the anomeric hydroxyl group at C1 is oriented on the opposite side of the ring from the CH₂OH group at C5 in a standard Haworth projection. This is in contrast to beta-D-glucofuranose, where the anomeric hydroxyl group is on the same side. These alpha and beta anomers are diastereomers of each other and can interconvert in solution via the open-chain form. utexas.edu

Conformational Preferences of the Furanose Ring

Unlike the relatively rigid six-membered pyranose ring which predominantly adopts stable chair conformations, the five-membered furanose ring is notably flexible. nih.gov This flexibility arises from lower energy barriers between its various conformations, allowing it to continuously flex and interconvert in solution. lsbu.ac.uk This dynamic behavior is described by the concept of pseudorotation.

Pseudorotational Pathways and Energy Barriers

The conformation of a furanose ring can be described by a continuous cycle of puckering known as the pseudorotational pathway. nih.gov This pathway connects a series of non-planar structures, avoiding a high-energy planar conformation. The interconversion between these forms occurs through small, sequential changes in the five endocyclic torsion angles. The energy barriers along this pseudorotational pathway are generally low, often less than 0.5 kcal/mol, which accounts for the ring's high flexibility. nih.gov The specific energy landscape, including the locations of energy minima and the heights of the barriers, is influenced by the stereochemistry of the substituents on the ring, such as the bulky hydroxymethyl group and the hydroxyl groups, which can lead to stabilizing or destabilizing steric and electronic interactions. nih.govacs.org

Dominant Envelope and Twist Conformations

The pseudorotational pathway includes two principal types of conformations: the Envelope (E) and the Twist (T). lsbu.ac.uk

Envelope (E) conformation: Four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. The conformation is designated by the out-of-plane atom (e.g., ³E signifies that C3 is out of the plane formed by C1, C2, C4, and O4).

Twist (T) conformation: No four atoms are coplanar. Instead, three atoms are roughly in a plane, with the other two atoms displaced on opposite sides of it. The notation specifies the two out-of-plane atoms (e.g., ³T₂ indicates C3 is displaced on one side and C2 on the opposite side).

For furanose rings, there are ten distinct envelope and ten distinct twist conformations. rsc.org The specific conformations that are most stable for this compound are determined by minimizing steric hindrance and torsional strain among its substituents. In solution, the molecule does not exist in a single static conformation but rather as a dynamic equilibrium, predominantly populating the low-energy regions of the pseudorotational pathway, which typically correspond to specific E and T forms. nih.gov

Spectroscopic Approaches to Conformational Elucidation

The primary experimental technique for investigating the complex conformational dynamics of carbohydrates like this compound in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is exceptionally powerful for studying the three-dimensional structures and dynamic processes of molecules in solution. nih.gov For carbohydrates, ¹H and ¹³C NMR experiments provide detailed information on chemical structure and conformation. nih.gov Because the furanose ring is in rapid equilibrium between multiple conformations, the observed NMR parameters, such as chemical shifts and coupling constants, represent a weighted average of these conformational states. By analyzing these parameters, it is possible to deduce the relative populations of the dominant conformers and map the conformational landscape of the molecule. nih.gov

For this compound, specific coupling constants have been determined through advanced 1D and 2D NMR experiments. nih.govslu.se A small J(H1,H2) value, for example, is characteristic of the alpha-anomer in many furanosides. nih.gov

The experimentally determined vicinal coupling constants for this compound provide the quantitative data needed to model its conformational equilibrium.

Table 1. Experimental ¹H-¹H Vicinal Coupling Constants (³JHH) for this compound in D₂O. slu.se
CouplingValue (Hz)
³J(H1, H2)3.96
³J(H2, H3)1.53
³J(H3, H4)2.22
³J(H4, H5)7.55
Temperature-Dependent NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformations of molecules in solution. Temperature-dependent NMR studies provide insights into the energetic differences between conformers and the kinetics of their interconversion. In aqueous solutions of D-glucose, the furanose forms are minor components, constituting only about 0.3–0.4% of the total equilibrium mixture at ambient temperatures slu.se. However, their signals can be identified and analyzed, particularly at elevated temperatures.

Complete ¹H and ¹³C NMR spectral analyses have provided detailed data on chemical shifts and coupling constants for α-D-glucofuranose, which are essential for conformational studies slu.se. For instance, the coupling constant between H1 and H2 (J_H1,H2_) in α-D-glucofuranose was found to be 3.96 Hz slu.se.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 5.23 96.9
2 4.14 77.2
3 4.31 73.0
4 4.17 81.3
5 3.99 71.0
6a 3.79 64.0
6b 3.72 64.0

Data sourced from comprehensive spectral analysis of D-glucofuranose. slu.se

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state nih.gov. By exposing a crystal to an X-ray beam, a diffraction pattern is generated, which can be used to calculate an electron density map and determine the atomic coordinates of the molecule nih.gov. This method offers an unambiguous depiction of a single, low-energy conformation.

Obtaining a crystal of pure, unprotected this compound is exceptionally challenging due to its thermodynamic instability relative to the pyranose forms, with which it coexists in equilibrium in solution. Consequently, crystallographic studies often focus on derivatives where the furanose structure is "locked" by chemical modification. For example, the crystal structures of fluorinated D-glucose analogues have been determined, confirming their geometry and absolute configuration in the solid state researchgate.net. While not this compound itself, the analysis of such derivatives provides invaluable insight into the preferred puckering of the furanose ring and the orientation of its substituents when the pyranose form is inaccessible. These studies often reveal that even with significant substitution, the fundamental ring conformations are maintained researchgate.net.

Theoretical and Computational Studies of Conformation

Computational chemistry offers a powerful complement to experimental techniques, allowing for the detailed investigation of molecular structures, energies, and dynamics that may be difficult to observe directly.

Density Functional Theory (DFT) Calculations on Furanose Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to calculate molecular geometries, energies, and other properties. DFT studies on glucose isomers have been instrumental in understanding the relative stability of the furanose versus the pyranose forms unimas.my.

Calculations have been performed on glucofuranose and glucopyranose derivatives, often using the B3LYP (Becke, 3-parameter, Lee-Yang–Parr) functional with a 6-31G+ basis set unimas.my. These studies consistently show that the pyranose form is energetically more stable than the furanose form. DFT has also been employed to explore reaction mechanisms involving glucose, such as its dehydration to 5-hydroxymethylfurfural (5-HMF), where furanose intermediates play a role acs.orgresearchgate.nettudelft.nl. These computational investigations provide detailed energy profiles for various reaction pathways and conformational changes acs.org.

Molecular Mechanics and Molecular Dynamics Simulations of this compound

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods that use classical physics to model the behavior of molecules over time nih.govyoutube.com. MD simulations predict the movement of every atom in a system, providing a detailed view of conformational dynamics and intermolecular interactions nih.gov.

Simulations of glucose in aqueous solutions have been used to investigate properties such as hydrogen bonding networks between sugar and water molecules, and the conformational preferences of different isomers metu.edu.tr. While much of the focus has been on the predominant pyranose forms, these simulations also provide insight into the behavior of the furanose species. For instance, MD studies on isomeric monosaccharides have revealed differences in intramolecular hydrogen bonding tendencies and the ability to cluster water molecules metu.edu.tr. Such simulations can track the puckering of the furanose ring and the rotation of the exocyclic hydroxymethyl group, offering a dynamic picture that complements the static view from crystallography and the time-averaged data from NMR.

Influence of Protecting Groups and Substituents on Conformational Preferences

The conformational equilibrium of this compound can be significantly influenced by the introduction of protecting groups or other substituents. These groups can exert steric and electronic effects that favor specific ring conformations.

Conformation-constraining protecting groups, particularly cyclic bifunctional groups like benzylidene acetals or cyclic silyl groups, are known to restrict the flexibility of sugar rings nih.gov. By locking the ring, they can favor a particular conformation and, as a result, direct the stereochemical outcome of reactions such as glycosylation nih.gov. For example, the introduction of a 3,5-O-di-tert-butylsilylene (DTBS) group on an arabinofuranoside (a related pentofuranose) forces the ring into an E₃ conformation, which sterically hinders the α-face and exposes the β-face, leading to the formation of 1,2-cis glycosidic bonds researchgate.net. The choice of protecting group can impose a range of different furanose ring conformations nih.gov. The combination of steric and dipolar interactions dominates the side chain conformations even with various protecting groups applied nih.gov.

Table 2: Effect of Selected Protecting Groups on Furanose Conformation

Protecting Group Positions Observed Influence Reference
Benzylidene acetal 3,5 Locks the side chain, influencing ring pucker and reactivity. nih.govnih.gov
Di-tert-butylsilylene (DTBS) 3,5 Induces a constrained E₃ conformation, directing glycosylation stereoselectivity. researchgate.net

These strategies are fundamental in synthetic carbohydrate chemistry, where controlling the conformation of a furanose intermediate is key to achieving desired product stereochemistry.

Synthetic Methodologies for Alpha D Glucofuranose and Its Derivatives

Strategic Protection and Deprotection Chemistry of Hydroxyl Groups

The presence of five hydroxyl groups in α-D-glucofuranose necessitates the use of protecting groups to achieve regioselectivity in subsequent chemical transformations. The strategic choice, introduction, and removal of these groups are fundamental to the synthetic pathway.

One of the most widely used strategies for the protection of D-glucose in its furanose form involves the formation of isopropylidene acetals, commonly known as acetonides. The reaction of D-glucose with anhydrous acetone in the presence of an acid catalyst, such as sulfuric acid or iodine, and a dehydrating agent like anhydrous copper(II) sulfate, leads to the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.tr This reaction is highly selective for the α-D-glucofuranose anomer and effectively protects four of the five hydroxyl groups, leaving only the C-3 hydroxyl group free for further functionalization. nih.govsemanticscholar.org

The formation of the diacetonide constrains the glucose molecule into the furanose ring structure. The process involves the reaction of acetone with two pairs of cis-diols. In the case of glucose, the 1,2- and 5,6-hydroxyl groups are suitably positioned in the furanose form to react and form five-membered dioxolane rings.

A key advantage of this methodology is the differential stability of the two isopropylidene groups. The 5,6-O-isopropylidene group is more labile to acidic conditions than the 1,2-O-isopropylidene group. This allows for its selective removal through careful, controlled acid hydrolysis. hacettepe.edu.trsemanticscholar.org This selective deprotection yields 1,2-O-isopropylidene-α-D-glucofuranose, a versatile intermediate with three free hydroxyl groups at positions C-3, C-5, and C-6, which can then be selectively functionalized. hacettepe.edu.tr

Table 1: Key Intermediates in Isopropylidene Acetal Protection of α-D-Glucofuranose

Compound Name Structure Key Features
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Structure not available) C-3 hydroxyl is free.

With key hydroxyl groups selectively protected by isopropylidene acetals, the remaining free hydroxyls can be regioselectively functionalized. The different reactivity of the primary (C-6) versus secondary (C-3, C-5) hydroxyl groups allows for a high degree of control.

Acylation: Acylation is a common method to introduce ester functionalities. In the case of 1,2-O-isopropylidene-α-D-glucofuranose, which has free hydroxyls at C-3, C-5, and C-6, direct acylation with various acylating agents (e.g., acyl chlorides or anhydrides) in the presence of a base like pyridine typically leads to the formation of 3,5,6-tri-O-acyl derivatives. hacettepe.edu.tr The relative reactivity of the hydroxyl groups often allows for selective acylation. For instance, selective acylation at the more reactive C-6 primary hydroxyl can be achieved under controlled conditions.

Etherification: The introduction of ether protecting groups, such as benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB), is another crucial transformation. These groups are valued for their stability across a wide range of reaction conditions and their facile removal by hydrogenolysis. For instance, the free C-3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be readily etherified. Furthermore, p-methoxybenzyl groups have been introduced at the C-5 position of xylofuranose derivatives, a strategy that is also applicable to the glucofuranose system. acs.org

Halogenation: The conversion of hydroxyl groups to halogens is a key step for introducing further functionality. Reagents like triphenylphosphine in combination with a halogen source (e.g., carbon tetrachloride or carbon tetrabromide) can be used for this purpose. The reactivity of the hydroxyl groups can influence the outcome of the halogenation. While specific examples focusing solely on α-D-glucofuranose are part of the broader field of carbohydrate halogenation, the principles of these reactions are widely applied to selectively protected sugar derivatives.

Stereoselective and Enantioselective Synthetic Routes

Achieving the correct stereochemistry at the anomeric center and at other positions on the furanose ring is a critical challenge in carbohydrate synthesis.

The formation of the furanose ring from the open-chain form of glucose establishes the stereochemistry at the anomeric carbon (C-1). In solution, glucose exists as an equilibrium mixture of open-chain, pyranose (six-membered ring), and furanose (five-membered ring) forms, with the pyranose forms predominating. Synthetic strategies to favor the furanose form often rely on kinetic or thermodynamic control.

The reaction of D-glucose with acetone, as mentioned earlier, kinetically favors the formation of the α-anomer of the di-isopropylidene derivative. The anomeric effect, a stereoelectronic phenomenon, also plays a crucial role in determining the preferred orientation of substituents at the anomeric carbon. wikipedia.org This effect generally describes the preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom in a heterocyclic ring. wikipedia.org While more commonly discussed in the context of pyranoses, similar electronic effects influence the conformation and reactivity of furanose rings.

Synthetic methods to control the anomeric configuration often involve the installation of a suitable leaving group at the anomeric position, followed by a nucleophilic substitution reaction. The stereochemical outcome of such glycosylation reactions can be influenced by factors such as the nature of the protecting groups, the solvent, and the reaction conditions, which can favor either SN1- or SN2-type mechanisms. mdpi.com For instance, the use of boric acid has been reported to prepare penta-O-propanoyl-β-D-glucofuranose from D-glucose, demonstrating a method to obtain the β-anomer. google.com

The introduction of carbon-based substituents directly onto the furanose ring is a challenging but important modification for creating novel carbohydrate analogues. This requires the formation of a C-C bond with high stereocontrol. While literature specifically detailing the C-methylation of α-D-glucofuranose is limited, general strategies for the stereocontrolled synthesis of C-branched sugars can be considered. These methods often involve the reaction of nucleophilic carbon species with electrophilic centers on the sugar ring.

For example, a common strategy involves the oxidation of a hydroxyl group to a ketone, followed by the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium compound) to the carbonyl group. The stereochemical outcome of the nucleophilic addition is often directed by the existing stereocenters in the molecule, with the nucleophile typically attacking from the less sterically hindered face. Subsequent chemical modifications can then be used to achieve the desired final product. The conformational rigidity of protected furanose intermediates can be exploited to enhance the stereoselectivity of these additions.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly powerful for the synthesis of complex glycans and glycoconjugates, where the precise control of glycosidic linkages is paramount. nih.gov

Enzymes such as glycosyltransferases and glycosidases are employed to form or hydrolyze glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions, thus avoiding the need for extensive protecting group manipulations. nih.gov Glycosyltransferases, for instance, catalyze the transfer of a sugar moiety from an activated sugar nucleotide donor to an acceptor molecule. nih.gov This process is fundamental to the biosynthesis of oligosaccharides and glycoproteins in nature.

In a chemoenzymatic strategy for synthesizing α-D-glucofuranose derivatives, a chemically synthesized, protected glucofuranose acceptor could be subjected to an enzymatic glycosylation reaction. For example, glycosynthases, which are engineered glycosidases, can catalyze the formation of glycosidic bonds without the risk of product hydrolysis. nih.gov These biocatalysts have been used to synthesize a variety of glycosides, including those with mannosyl and glucosyl moieties. nih.gov

Furthermore, enzymatic approaches have been developed for the synthesis of oligo-d-galactofuranosides, which are structurally related to glucofuranosides. rsc.org The enzymes used in these syntheses can sometimes exhibit broader substrate specificity, suggesting their potential application for the synthesis of glucofuranoside-containing structures as well. The combination of chemical synthesis to prepare a core α-D-glucofuranose structure, followed by enzymatic elaboration to add further sugar units, represents a powerful and efficient strategy for accessing complex carbohydrate structures. griffith.edu.au

Enzymatic Esterification of Alpha-D-Glucofuranose Derivatives

The enzymatic synthesis of sugar fatty acid esters (SFAEs) represents a significant advancement over traditional chemical methods, offering higher regioselectivity and milder reaction conditions. Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification of sugars with fatty acids. nih.govmedcraveonline.com This approach is favored for its efficiency and for being a more environmentally friendly process. medcraveonline.com

A key challenge in the enzymatic esterification of sugars is the low solubility of carbohydrates in the non-polar organic solvents typically required for the reaction. To address this, derivatives of this compound are often employed. For instance, 1,2-O-isopropylidene-α-D-glucofuranose (IpGlc), a more hydrophobic sugar acetal, has been successfully esterified with palmitic acid using an immobilized lipase from Candida antarctica (Novozym 435). researchgate.net The reaction's efficiency is highly dependent on the solvent system used. A mixture of acetone and t-butyl alcohol was found to significantly improve both the initial reaction rate and the final conversion. researchgate.net

Research has systematically investigated the impact of various reaction parameters on the synthesis of these esters. Key variables include the choice of enzyme, the nature of the acyl donor (free fatty acid vs. activated esters), the molar ratio of substrates, and the reaction medium. nih.govmdpi.com Transesterification, using activated carboxylic esters like vinyl esters, is often preferred over direct esterification due to the higher reactivity of the ester group. mdpi.com

The table below summarizes findings from a study on the enzymatic synthesis of 6-O-palmitoyl-1,2-O-isopropylidene-α-D-glucofuranose. researchgate.net

ParameterConditionOutcome
Enzyme Immobilized Candida antarctica lipaseEfficient catalysis
Substrates 1,2-O-isopropylidene-α-D-glucofuranose, Palmitic AcidHigh conversion to ester
Solvent System Acetone + t-butyl alcohol (3:1 v/v)Improved initial reaction rate
Temperature 40°COptimal for the specific reaction

Hydrolase and Transferase Mediated Transformations

Hydrolases, particularly glycosidases, and transferases are pivotal enzymes in carbohydrate chemistry. Glycosidases catalyze the hydrolysis of glycosidic bonds, but under certain conditions, they can also be used to form these linkages through a process called reverse hydrolysis or transglycosylation. taylorfrancis.com These enzymatic reactions are characterized by high stereospecificity, which is a significant advantage over many chemical methods.

Amyloglucosidase from Aspergillus niger is an example of a hydrolase that acts on α-D-glucosides, cleaving the glycosidic bonds. researchgate.net While primarily known for hydrolysis, the catalytic mechanism of these enzymes can be exploited for synthesis. In transglycosylation, a glycosidase transfers a glycosyl moiety from a donor to an acceptor molecule, which can be another sugar, to form a new oligosaccharide. taylorfrancis.com For instance, the transglucosylase from Aspergillus oryzae has been used to synthesize isomaltose (6-α-D-glucopyranosyl-D-glucose) and nigerose (3-α-D-glucopyranosyl-D-glucose) from maltose. researchgate.net

Glycosyltransferases are a class of enzymes that specifically catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. These enzymes are fundamental to the biosynthesis of complex carbohydrates in nature. Their application in in vitro synthesis allows for the precise construction of specific glycosidic linkages, which is otherwise a formidable challenge in synthetic organic chemistry. taylorfrancis.comusda.gov The use of both hydrolases in their "synthesis mode" and glycosyltransferases provides powerful tools for modifying this compound and its derivatives to create more complex and valuable carbohydrate structures.

Synthesis of Precursors for Complex Carbohydrate Structures

This compound is a crucial building block for the synthesis of more complex carbohydrate structures, including oligosaccharides and glycoconjugates. taylorfrancis.com However, the unprotected monosaccharide is often unsuitable for direct use in synthesis due to its multiple hydroxyl groups, which can react non-selectively. Therefore, the preparation of protected glucofuranose derivatives is a critical first step. google.com

A significant challenge in carbohydrate synthesis is achieving stereoselective formation of glycosidic bonds. usda.govnih.gov The orientation of the new bond at the anomeric center (alpha or beta) is crucial for the biological function of the final molecule. Developing precursors that favor the formation of a specific linkage is a major focus of research. For example, the reactivity of a C-1 acetate group on a glucose ring can be influenced by its stereochemistry, with the β-acetate being more reactive towards displacement by nucleophiles than its α-counterpart. google.com The development of efficient methods to synthesize these precursors is essential for advancing our understanding of the roles of complex carbohydrates in biological systems. usda.gov

Green Chemistry Methodologies in Glucofuranose Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In carbohydrate synthesis, this often involves using environmentally benign catalysts, safer solvents, and energy-efficient reaction conditions.

A notable green methodology for the synthesis of glucofuranose isomers involves the use of Maghnite-H+, an Algerian montmorillonite clay, as a catalyst. naturalspublishing.com This method allows for the efficient conversion of D-glucose into glucofuranose and glucopyranose isomers in an alkaline aqueous medium under microwave irradiation. naturalspublishing.comresearchgate.net The use of a small amount of this non-toxic, reusable clay catalyst and water as a solvent aligns well with the principles of green chemistry. naturalspublishing.com Furthermore, the application of microwave energy can significantly shorten reaction times compared to conventional heating. naturalspublishing.com

The key advantages of this green chemistry approach are summarized in the table below.

FeatureDescriptionGreen Chemistry Principle
Catalyst Maghnite-H+ (Algerian MMT clay)Use of a reusable, non-toxic catalyst
Solvent Aqueous mediumUse of a safe and environmentally benign solvent
Energy Source Microwave irradiationReduced reaction time and energy consumption
Yield High product yieldImproved atom economy and process efficiency
Process Simple experimental procedurePrevention of waste and simpler work-up

This approach avoids the use of hazardous reagents and harsh reaction conditions often associated with traditional carbohydrate synthesis methods, offering a more sustainable pathway to valuable glucofuranose building blocks. naturalspublishing.com The development of such methodologies is crucial for reducing the environmental impact of chemical manufacturing in the pharmaceutical and materials science sectors. nih.gov

Reactivity and Reaction Mechanisms Involving Alpha D Glucofuranose

Glycosylation Reactions and Mechanisms

Glycosylation is a pivotal reaction in carbohydrate chemistry, forming the glycosidic bonds that link monosaccharides into complex oligosaccharides and glycoconjugates. The furanose form of glucose, including alpha-D-glucofuranose, presents unique stereochemical challenges and opportunities in these reactions compared to its more common pyranose counterpart. researchgate.netresearchgate.net The reactivity and stereochemical outcome of glycosylation are profoundly influenced by the nature of the glycosyl donor (the electrophile), the glycosyl acceptor (the nucleophile), protecting groups, and reaction conditions.

Intramolecular glycosylation provides a powerful strategy for controlling reaction outcomes by tethering the glycosyl donor and acceptor within the same molecule. This proximity enhances the effective molarity of the reacting partners and can impose significant conformational constraints that dictate the stereoselectivity of the glycosidic bond formation. nih.gov

In these systems, the this compound donor is linked to the acceptor alcohol via a flexible or rigid tether. Upon activation of the anomeric center, the tether guides the acceptor to a specific face (alpha or beta) of the transient oxocarbenium ion intermediate. The length and nature of this linker are critical determinants of the final stereochemistry. nih.gov For instance, research has demonstrated that by varying the length of dicarboxylate linkers (e.g., succinoyl vs. glutaryl) tethering the donor and acceptor, the facial selectivity of the acceptor's attack can be precisely controlled. Shorter linkers can force the acceptor to attack from the bottom (alpha) face, leading to high α-stereoselectivity. nih.gov

Crossover experiments, where an external acceptor like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is added, have confirmed that the reaction proceeds exclusively through the intramolecular pathway, with no formation of intermolecular glycosylation products. nih.gov This approach minimizes competing side reactions and often leads to higher yields and cleaner products compared to intermolecular strategies.

Intermolecular glycosylation involves the reaction of a distinct glycosyl donor with a separate glycosyl acceptor molecule. This compound derivatives can function as either the donor or the acceptor in these reactions.

This compound as a Glycosyl Donor: When serving as a donor, an this compound derivative is equipped with a leaving group at the anomeric carbon (C-1). Common donor types include glycosyl halides, thioglycosides, trichloroacetimidates, and glycosyl phosphates. researchgate.netnih.gov Activation of the leaving group, typically by a promoter or catalyst (e.g., a Lewis acid), generates a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the hydroxyl group of an acceptor molecule. nih.gov The conformational flexibility of the furanoside ring means these reactions often react closer to the SN1 end of the mechanistic spectrum. researchgate.net

This compound as a Glycosyl Acceptor: When acting as an acceptor, a partially protected this compound derivative presents one or more free hydroxyl groups to a glycosyl donor. The nucleophilicity of these hydroxyl groups can be modulated by the surrounding protecting groups. For example, electron-withdrawing protecting groups (like acetyl or benzoyl) decrease the nucleophilicity of nearby hydroxyls, while electron-donating groups (like benzyl) increase it. The regioselectivity of the glycosylation (i.e., which hydroxyl group reacts) is determined by the relative reactivity and steric accessibility of the available hydroxyls.

Achieving high stereoselectivity, particularly for the 1,2-cis (alpha) linkage in glucofuranosides, is a significant synthetic challenge. Unlike 1,2-trans glycosides, which can be readily formed using neighboring group participation from a C-2 acyl protecting group, the synthesis of 1,2-cis linkages requires careful control over reaction parameters as there is no participating group to direct the acceptor's approach. nih.gov

Several factors influence the alpha-selectivity in glucofuranosylation:

Solvent Effects: The choice of solvent can have a profound impact. Solvents like diethyl ether are known to promote the formation of alpha-glycosides, a phenomenon attributed to the "anomeric effect" and solvent-mediated stabilization of specific intermediates.

Protecting Groups: The protecting groups on the glucofuranose donor can influence the conformation of the ring and the reactivity of the oxocarbenium ion intermediate. Remote participation from acyl groups at C-3 or C-5 has been exploited to guide the stereochemical outcome. nih.gov

Catalysts and Promoters: The nature of the activating system is crucial. Certain Lewis acids or catalyst systems can favor the formation of the alpha anomer. For example, phenanthroline-based catalysts have been developed for highly stereoselective 1,2-cis furanosylations. nih.gov

Temperature: Glycosylation reactions are often performed at low temperatures to enhance selectivity by favoring the kinetic product over the thermodynamic one.

Table 1: Factors Influencing α-Selectivity in Glucofuranosylation
FactorInfluence on α-SelectivityMechanism/Rationale
Solvent Ethereal solvents (e.g., Diethyl Ether) often favor α-anomer formation.Stabilization of the α-anomeric intermediate or participation in the reaction mechanism to favor attack from the α-face.
Protecting Groups Non-participating groups at C-2 (e.g., benzyl (B1604629) ethers) are required. Remote participation from C-3 or C-5 acyl groups can direct α-attack.Absence of a C-2 participating group prevents forced β-anomer formation. Remote groups can sterically block the β-face or pre-organize the transition state. nih.gov
Catalyst System Specific Lewis acids or organocatalysts can be tailored for α-selectivity.The catalyst can form specific complexes with the donor, influencing the stereochemical environment around the anomeric center. nih.govresearcher.life
Reaction Temperature Low temperatures (e.g., -78 °C) generally improve selectivity.Favors the kinetically controlled product, which is often the α-anomer in the absence of neighboring group participation.

Anomerization and Mutarotation Equilibria of Glucofuranose

When a pure anomer of a cyclic sugar like this compound is dissolved in a solvent such as water, the specific optical rotation of the solution changes over time until it reaches a constant value. masterorganicchemistry.comwikipedia.org This phenomenon is known as mutarotation. It reflects the establishment of an equilibrium between the alpha and beta anomers. byjus.comwikipedia.org

The mechanism of mutarotation for glucofuranose involves a reversible ring-opening to form the transient open-chain aldehyde-alcohol form. masterorganicchemistry.comquora.com This linear intermediate can then re-cyclize. The nucleophilic attack of the hydroxyl group at C-4 on the C-1 aldehyde can occur from either face of the planar carbonyl group, leading to the formation of either the alpha- or beta-glucofuranose anomer. The process is catalyzed by both acid and base. wikipedia.org

While the pyranose forms of glucose are thermodynamically more stable and thus predominate in aqueous solution, the furanose forms are essential components of the equilibrium mixture. jofem.orgmasterorganicchemistry.com At equilibrium, an aqueous solution of D-glucose contains a complex mixture of isomers.

Table 2: Equilibrium Composition of D-Glucose in Water at 25-30°C
IsomerPercentage at Equilibrium
β-D-Glucopyranose~64% libretexts.orglibretexts.orgquora.com
α-D-Glucopyranose~36% libretexts.orglibretexts.orgquora.com
β-D-Glucofuranose<1%
α-D-Glucofuranose<1%
Open-Chain (Aldehyde) Form~0.02% libretexts.org
Note: Percentages are approximate and can vary slightly with temperature and conditions. The furanose forms constitute a very small fraction of the total equilibrium mixture. jofem.org

The predominance of the β-D-glucopyranose form is attributed to its high conformational stability, where all bulky substituents can occupy equatorial positions in the chair conformation. aklectures.com Although present in much smaller quantities, the alpha- and beta-glucofuranose anomers are crucial intermediates in certain biological pathways and serve as important building blocks in synthetic chemistry.

Oxidation and Reduction Chemistry

The this compound molecule possesses several hydroxyl groups of differing reactivity: a primary hydroxyl at C-6 and secondary hydroxyls at C-2, C-3, and C-5. Selective oxidation of one of these groups while leaving the others untouched is a key transformation in carbohydrate chemistry, enabling the synthesis of valuable derivatives like uronic acids or keto-sugars.

Achieving such selectivity typically requires a multi-step strategy involving the use of protecting groups. A common approach is to first protect all but the target hydroxyl group. For instance, to selectively oxidize the primary C-6 hydroxyl, one might first form the 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose derivative, which leaves only the C-6 hydroxyl group exposed. This free primary alcohol can then be oxidized using a variety of reagents.

Common reagents for the selective oxidation of primary alcohols in carbohydrates include:

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical with a co-oxidant like sodium hypochlorite (B82951) (NaOCl). This system is highly efficient and selective for oxidizing primary alcohols to aldehydes or, under slightly different conditions, to carboxylic acids.

PCC (Pyridinium chlorochromate) or PDC (Pyridinium dichromate) can oxidize primary alcohols to aldehydes.

Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane are also effective for this transformation under mild conditions.

The selective oxidation of secondary hydroxyl groups in the presence of other secondary and primary hydroxyls is more challenging and almost always necessitates a carefully planned protecting group strategy to isolate the specific hydroxyl group targeted for oxidation.

Photochemical Oxidation Reactions

Photochemical oxidation reactions of carbohydrates offer pathways to selectively functionalize sugar molecules. While direct photochemical oxidation studies on this compound are not extensively documented, research on related furanoside systems provides significant insights into potential reaction mechanisms. The furanose ring is susceptible to oxidation, particularly when activated by photosensitizers, leading to a variety of products. scispace.comresearchgate.net

A notable example in this area is the site-selective redox isomerization of furanoside derivatives, which can be achieved using a combination of an arylboronic acid and a photoredox catalyst system. rsc.org This process transforms furanosides into 2-keto-3-deoxyfuranosides. The proposed mechanism involves the abstraction of a hydrogen atom from the C-2 position of a furanoside-derived arylboronic ester. This is followed by the cleavage of the C3–O bond through a spin-center shift, a mechanism that shares similarities with the action of ribonucleotide reductase enzymes. rsc.org

The general process of furan (B31954) photo-oxidation, typically mediated by singlet oxygen generated by a photosensitizer, proceeds via a [4+2] cycloaddition to form an unstable endoperoxide (an ozonide-like structure). scispace.com The fate of this intermediate is highly dependent on the reaction conditions and the substitution pattern of the furan ring. It can undergo rearrangement to yield a variety of oxidized products, including 1,4-dicarbonyl compounds. researchgate.net These reactions highlight a versatile method for the oxidative cleavage of the furan ring, which can be applied to carbohydrate chemistry for the synthesis of complex, multifunctional molecules. researchgate.net

Reaction TypeReactant SystemProduct TypeMechanistic FeatureReference
Redox IsomerizationFuranoside derivative, arylboronic acid, photoredox catalyst2-Keto-3-deoxyfuranosideH-atom abstraction at C-2, C3–O bond cleavage rsc.org
Sensitized Photo-oxidationFuran ring, photosensitizer, O₂Endoperoxide intermediate, 1,4-dicarbonyls[4+2] cycloaddition of singlet oxygen scispace.comresearchgate.net

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound are key substrates for a variety of rearrangement reactions, which are instrumental in synthesizing modified sugars with unique structures and functionalities. A common starting material for these transformations is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where the hydroxyl groups are protected, leaving C-3 as a reactive site.

One documented rearrangement involves the fragmentation of a disulfide derived from 1,2-O-isopropylidene-3-O-thiocarbonyl-α-D-glucofuranose. This reaction leads to the formation of 1,2-O-isopropylidene-α-D-glucofuranose 5,6-thionocarbonate, demonstrating a complex cascade of bond-breaking and bond-forming events initiated from the disulfide linkage. acs.org

Another class of rearrangements has been observed with haloalkynol derivatives of glucofuranose. For instance, 3-C-ethynyl-1,2:5,6-di-O-(1-methylethylidene)-α-D-allofuranose, synthesized from the corresponding 3-keto derivative of glucofuranose, can undergo rearrangements when treated with halonium-producing reagents. acs.org These reactions can involve group shifts with significant stereospecificity. While ring expansion can be a competing pathway in related systems, the presence of oxygen-bearing carbons on the furanose ring can inhibit this process, favoring other rearrangement pathways. acs.org

Nucleophilic displacement reactions on sulfonate esters of glucofuranose derivatives, such as 1,2:5,6-di-O-isopropylidene-3-O-(p-tolylsulfonyl)-α-D-glucofuranose, can also proceed with rearrangement, depending on the nucleophile and reaction conditions. These reactions are fundamental for introducing new functional groups at specific positions, often with inversion of stereochemistry. acs.org

Starting DerivativeReagent/ConditionMajor Product/OutcomeReaction TypeReference
Bis(1,2-O-isopropylidene-3-O-thiocarbonyl-α-D-glucofuranose) disulfideThermal/Photochemical1,2-O-Isopropylidene-α-D-glucofuranose 5,6-thionocarbonateRearrangement-Fragmentation acs.org
3-C-ethynyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseHalonium-producing reagents (e.g., NBS)Haloetherification productsGroup shift rearrangement acs.org
1,2:5,6-di-O-isopropylidene-3-O-(p-tolylsulfonyl)-α-D-glucofuranoseNucleophiles (e.g., NaN₃)3-substituted allofuranose derivativeNucleophilic displacement (Sₙ2) acs.org

Ring Expansion and Contraction Processes

Alterations in the ring size of carbohydrates, including furanoses, are powerful synthetic tools for creating novel scaffolds. These processes can involve the expansion of the five-membered furanose ring to a six-membered pyranose ring or contraction to smaller ring systems.

Ring Expansion: The conversion between furanose and pyranose forms of glucose is a natural equilibrium process known as ring-chain tautomerism. masterorganicchemistry.com While the pyranose form is generally more stable and predominates in solution for D-glucose, synthetic strategies can be employed to favor one form over the other or to create stable, expanded ring systems. masterorganicchemistry.com Photochemical methods have been explored for ring expansion reactions in related heterocyclic systems. For example, the photochemical reaction of oxetanes with diazoesters can lead to the formation of tetrahydrofuran (B95107) derivatives (structurally analogous to the furanose ring) via an ylide intermediate. researchgate.netnih.govnih.gov Similar principles could conceptually be applied to furanose derivatives to synthesize seven-membered ring systems. A notable example in carbohydrate chemistry is the Buchner ring expansion, which can convert arenes to cycloheptatrienes and has been applied to biomass-derived materials like Cyrene to create C7 synthons. une.edu.au

Ring Contraction: Ring contraction reactions can transform a larger ring into a more strained or functionally distinct smaller ring. In carbohydrate chemistry, such transformations can occur under specific conditions. For instance, the treatment of certain methyl hexopyranoside 2-triflates with nucleophiles can lead to a facile substitutive ring-contraction. nih.gov This reaction proceeds with the migration of the ring-oxygen atom to C-2 and the introduction of the nucleophile at C-1, resulting in the formation of a five-membered 2,5-anhydro sugar derivative. nih.gov This type of rearrangement highlights how the activation of a specific position on a sugar ring can induce a cascade that results in a fundamental change to the carbohydrate's core structure. Another classic example of a reaction that can induce ring contraction is the Favorskii rearrangement of cyclic α-halo ketones. chemistrysteps.com

ProcessStarting SystemKey TransformationResulting StructureReference
Ring ExpansionCyclic Olefin (e.g., from Cyrene)Dihalocyclopropanation followed by ring-openingRing-expanded alkenyl halide une.edu.au
Ring ContractionMethyl hexopyranoside 2-triflateNucleophilic displacement with ring-oxygen migration2,5-Anhydro sugar (furanose-like ring) nih.gov
TautomerismD-Glucose (open-chain)Intramolecular hemiacetal formation (C-1 aldehyde + C-5 OH)α/β-D-Glucopyranose (6-membered ring) masterorganicchemistry.com
TautomerismD-Glucose (open-chain)Intramolecular hemiacetal formation (C-1 aldehyde + C-4 OH)α/β-D-Glucofuranose (5-membered ring) youtube.com

Spectroscopic and Advanced Analytical Characterization of Alpha D Glucofuranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of alpha-D-glucofuranose in solution. Due to its low abundance (approximately 0.1-0.2%) in an aqueous equilibrium of D-glucose, its characterization requires high-resolution instruments and a combination of one-dimensional and two-dimensional experiments. slu.se

Recent high-field NMR studies have enabled the first complete assignment of all proton (¹H) and carbon (¹³C) signals for this compound in aqueous solution (D₂O). slu.se These assignments are crucial for distinguishing it from the much more abundant pyranose forms and the beta-furanose anomer. The chemical shifts are sensitive to the unique electronic environment of the five-membered furanose ring.

The anomeric proton (H-1) of the alpha-furanose form appears at a characteristic downfield shift, distinct from other glucose isomers. slu.se The chemical shifts and coupling constants provide definitive information about the relative stereochemistry of the protons on the furanose ring. slu.se

Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound in D₂O Data sourced from Alexandersson & Nestor (2021). slu.se

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H-¹H Coupling Constants (J, Hz)
15.487102.81J₁,₂ = 4.8
24.29880.31J₂,₃ = 0
34.22576.54J₃,₄ = 2.0
44.09082.52J₄,₅ = 5.0
54.01771.30J₅,₆a = 3.2, J₅,₆b = 5.2
6a3.82463.85J₆a,₆b = -12.0
6b3.750

Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

The complete and accurate assignment of the NMR spectra of this compound would be impossible without the use of two-dimensional (2D) NMR experiments. These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra show cross-peaks connecting H-1 to H-2, H-3 to H-4, H-4 to H-5, and H-5 to both H-6 protons, confirming the sequence of protons around the ring and on the side chain. wikipedia.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network. This is particularly useful for identifying all protons belonging to a single sugar ring in a complex mixture. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment for assigning carbon signals. It generates a cross-peak for each proton that is directly attached to a carbon atom, correlating the ¹H and ¹³C chemical shifts. HSQC was essential for definitively linking the proton assignments of this compound to their corresponding carbon atoms (e.g., H-1 to C-1, H-2 to C-2). slu.sewikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional conformation and stereochemistry of the molecule. For instance, NOESY can help confirm the alpha configuration at the anomeric center by showing spatial proximity between H-1 and other specific protons on the ring.

Theoretical calculations, primarily using Density Functional Theory (DFT), have become an important adjunct to experimental NMR. researchgate.net Methods such as B3LYP and MP2 with appropriate basis sets (e.g., TZVP) can be used to predict the NMR chemical shifts of sugar isomers, including this compound. researchgate.net

These computational models work by first optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. The chemical shifts are then determined relative to a standard reference, like tetramethylsilane (B1202638) (TMS). Research has shown that such calculations for monosaccharides can yield an average deviation of 5-6 ppm between calculated and measured ¹³C shifts. researchgate.net However, accurately modeling the effects of the solvent (e.g., water) and the torsional flexibility of hydroxyl groups remains a significant challenge. researchgate.netresearchgate.net The torsional motion of the C6 hydroxyl group, for example, can introduce changes of up to 10 ppm in the calculated ¹³C NMR chemical shifts, highlighting the complexity of accurately predicting these values. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions from its multiple hydroxyl (-OH) groups and its carbon-oxygen (C-O) single bonds within the ether linkage and alcohol groups.

The key vibrational regions for this compound include:

O-H Stretching: A very strong and broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the stretching vibrations of the hydrogen-bonded hydroxyl groups. docbrown.info

C-H Stretching: Absorptions in the 3000-2800 cm⁻¹ region are due to the stretching vibrations of the carbon-hydrogen bonds. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to C-O stretching and O-H and C-H bending vibrations. The C-O stretching vibrations for the ether and alcohol groups typically appear as strong bands in the 1150-1000 cm⁻¹ range. docbrown.info

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretching (hydrogen-bonded)
~3000-2800MediumC-H stretching
~1150-1000StrongC-O stretching (ether and alcohol)
< 1000Medium-WeakC-C stretching, C-H and O-H bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₆H₁₂O₆, corresponding to a monoisotopic mass of 180.063388 Da. nih.gov

Electron Ionization (EI) mass spectrometry of underivatized this compound is challenging due to its low volatility and thermal instability. However, analysis of its more volatile derivatives provides insight into the fragmentation pathways of the furanose ring. For example, the EI mass spectrum of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose shows a characteristic and often base peak at an m/z of 101. researchgate.net This fragment corresponds to the 2,2-dimethyl-1,3-dioxolanyl cation, which is indicative of the protected furanose structure. researchgate.net

X-ray Diffraction for Absolute Configuration and Crystal Structure

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure and absolute configuration of a molecule in the solid state. The absolute configuration of this compound is inherited from its parent, D-glucose, with the chiral centers at C-2, C-3, C-4, and C-5 having the R, R, R, and R configurations, respectively.

However, obtaining a single crystal of pure, underivatized this compound is exceptionally difficult. This is because it is a minor tautomer that exists in equilibrium with more stable forms, and the highly stable crystalline form of glucose is alpha-D-glucopyranose. acs.org Consequently, detailed crystal structure data from X-ray diffraction is available for the pyranose form and for numerous stable derivatives of glucofuranose, but not for the parent this compound itself. These derivative structures confirm the furanose ring's characteristic puckered envelope or twist conformations and the stereochemical relationships of its substituents.

Applications of Alpha D Glucofuranose in Advanced Synthetic Chemistry and Biosciences

Building Blocks for Complex Oligosaccharide and Polysaccharide Synthesis

The distinct reactivity of alpha-D-glucofuranose derivatives makes them valuable precursors in the chemical synthesis of complex oligosaccharides and polysaccharides. naturalspublishing.com Protected forms of this compound, where hydroxyl groups are masked with protecting groups, allow for regioselective reactions to form specific glycosidic linkages, which are the cornerstone of oligosaccharide and polysaccharide structures.

Synthesis of Glycoconjugates for Biological Probes

Glycoconjugates, molecules where carbohydrates are linked to other chemical species like proteins or lipids, are pivotal in numerous biological processes. This compound derivatives are utilized in the synthesis of glycoconjugates designed as biological probes to investigate these processes. nih.govresearchgate.net For instance, fluorescently tagged or biotinylated glucofuranosides can be synthesized to track the localization and interactions of specific glycans within cellular systems. nih.govresearchgate.netrsc.org The synthesis often involves the coupling of a modified this compound donor to an aglycone (the non-sugar part) that carries the probe functionality.

A common strategy involves the use of click chemistry, a set of biocompatible reactions, to attach probes to glucofuranose-containing molecules. nih.gov This approach allows for the efficient and specific labeling of glycoconjugates in complex biological environments.

Table 1: Examples of this compound Derivatives Used in Glycoconjugate Synthesis for Biological Probes

DerivativeProbe TypeApplication
Azido-functionalized alpha-D-glucofuranosideClick Chemistry HandleFluorescent labeling of cellular glycans nih.gov
Biotinylated alpha-D-glucofuranosideAffinity ProbeStudying carbohydrate-protein interactions
Fluorescent this compound-boronic acid complexFluorescent SensorGlucose sensing in biological systems rsc.org
1,2-O-Isopropylidene-α-D-glucofuranose derivativesPrecursors for various probesSynthesis of antibacterial and antifungal agents

Preparation of Glycomimetics

Glycomimetics are molecules that mimic the structure and/or function of natural carbohydrates. unimi.it They are designed to have improved properties, such as enhanced stability or better binding affinity to biological targets. This compound serves as a scaffold for the synthesis of various glycomimetics. nih.gov By modifying the furanose ring or its substituents, chemists can create compounds that can, for example, inhibit enzymes that process sugars or block the interactions of carbohydrates with other molecules.

One approach to creating glycomimetics from this compound involves replacing the ring oxygen with a nitrogen atom to form iminosugars, or with a carbon atom to create carbasugars. These modifications can significantly alter the biological activity of the resulting molecule.

Role in Natural Product Synthesis and Derivatization

This compound and its derivatives are important intermediates in the total synthesis and derivatization of various natural products. nih.govresearchgate.net The furanose structure is a component of several biologically active natural compounds, and the ability to synthetically access and modify this core is crucial for studying their structure-activity relationships and developing new therapeutic agents.

For example, 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a common starting material for the synthesis of a variety of derivatives with potential pharmacological activities, including anti-inflammatory and analgesic properties. nih.gov The selective protection and deprotection of the hydroxyl groups of this starting material allow for targeted modifications at specific positions of the glucofuranose ring.

Table 2: Selected Natural Product Syntheses/Derivatizations Involving this compound

Starting MaterialTarget Compound/Derivative ClassKey Transformation
1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose3-O-derivatives with anti-inflammatory activityAlkylation or acylation at the C3-hydroxyl group nih.gov
1,2-O-isopropylidene-alpha-D-glucofuranose1,4-anhydro-D-fructose and 1,4-anhydro-D-tagatoseMulti-step synthesis involving oxidation and cyclization researchgate.net

Studies of Enzymatic Glycosylation and Biosynthetic Pathways

This compound and its activated forms, such as nucleotide sugars, are essential tools for investigating enzymatic glycosylation and the biosynthetic pathways of complex carbohydrates. mdpi.comnih.gov These studies provide insights into how organisms synthesize and modify glycans, which is fundamental to understanding their biological roles.

Investigation of Glycosyltransferase Substrate Specificity

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. nih.gov Understanding their substrate specificity is crucial for predicting and controlling the outcome of glycosylation reactions, both in vivo and in vitro. Synthetic this compound derivatives are used as substrates or inhibitors to probe the active sites of glycosyltransferases and determine which structural features are recognized by the enzyme. nih.gov

For instance, by systematically modifying the structure of an alpha-D-glucofuranosyl donor, researchers can identify the hydroxyl groups and other functionalities that are critical for binding and catalysis by a specific glycosyltransferase. This information is invaluable for the rational design of inhibitors and for the chemoenzymatic synthesis of complex carbohydrates. nih.govnih.gov

Table 3: Research Findings on Glycosyltransferase Substrate Specificity Using this compound Analogs

Glycosyltransferase TypeThis compound AnalogObservation
Fungal α-glucosidasesModified alpha-D-glucofuranosidesAlterations at C2 and C6 positions affect enzyme activity and transglucosylation efficiency nih.gov
Bacterial Glycosyltransferasesα-D-glucosyl fluorideActs as a donor substrate for glycosynthase mutants nih.gov

Exploration of Glucofuranan Biosynthesis in Microorganisms

Glucofuranans are polysaccharides composed of glucofuranose units. While less common than glucopyranans (like starch and cellulose), they are found in the cell walls and extracellular matrices of various microorganisms, including fungi and bacteria. nih.gov Studying the biosynthesis of these polymers provides insights into the unique enzymatic machinery that these organisms have evolved.

The biosynthesis of glucofuranans is thought to involve the polymerization of an activated form of glucofuranose, likely a nucleotide sugar such as UDP-alpha-D-glucofuranose. Researchers are working to identify and characterize the specific glycosyltransferases (glucofuranosyltransferases) responsible for assembling these unique polysaccharides. Understanding this pathway could lead to the development of novel antifungal or antibacterial agents that target these specific enzymes. nih.gov

Computational Studies in Drug Discovery and Chemical Biology (Methodological Aspects)

The exploration of this compound and its derivatives as potential therapeutic agents has been significantly advanced by computational methods. These in silico techniques provide profound insights into the molecular interactions and structural features that govern their biological activity, thereby guiding the rational design of novel drug candidates. The primary computational approaches employed in this context are molecular docking and dynamics simulations, which predict the binding behavior of these furanose-based ligands with their protein targets, and Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of these compounds with their biological effects.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of this compound derivatives within the active site of a target protein. For instance, in the context of antifungal drug discovery, molecular docking studies have been performed on D-glucofuranose (DGF) derivatives to assess their binding affinity with various fungal proteins. These studies have confirmed that DGF derivatives can exhibit strong binding to the active sites of these proteins researchgate.net. Similarly, a derivative of this compound, 1,2-O-Isopropylidene-alpha-D-glucofuranose, has been investigated through molecular docking for its interaction with alpha-amylase, highlighting the role of hydrogen bonds and hydrophobic contacts in stabilizing the ligand within the binding pocket nih.gov.

The docking process typically involves preparing the 3D structures of both the ligand (the this compound derivative) and the receptor (the target protein). The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Computational tools are then used to explore various possible binding poses of the ligand in the receptor's active site, and a scoring function is employed to estimate the binding affinity for each pose. The results of these simulations can reveal key amino acid residues that interact with the ligand, providing valuable information for optimizing its structure to enhance binding.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. A 50-nanosecond molecular dynamics simulation, for example, has been used to confirm the stability of the binding of D-glucofuranose derivatives to their target proteins researchgate.net. These simulations can help to validate the binding poses predicted by docking and provide further insights into the energetics of the interaction. The stability of the complex during the simulation is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms.

A study on 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose also highlights the use of these computational methods. After demonstrating good binding affinity through molecular docking, molecular dynamics simulations of up to 5000 nanoseconds were performed to confirm the stability of the ligand-protein complexes researchgate.net.

Table 1: Example Data from Molecular Docking and Dynamics Studies of Glucofuranose Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Duration (ns)
1,2-O-Isopropylidene-alpha-D-glucofuranoseAlpha-amylase-Hydrogen bonds and hydrophobic contactsNot Specified
D-glucofuranose derivativesAntifungal proteinsVariesActive site residues50
3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranoseBlack fungus related protein (2WTP)-6.50 to -8.20Not Specified5000

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

In the context of this compound derivatives, QSAR studies can be employed to predict the biological activity of newly designed compounds before they are synthesized and tested in the laboratory. This can significantly expedite the drug discovery process by prioritizing the synthesis of the most promising candidates. A computational investigation of D-glucofuranose derivatives has included QSAR studies to further support their potential as pathologically active pharmacophores researchgate.net.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. For this compound derivatives, this would involve synthesizing and testing a series of related compounds.

Molecular Descriptor Calculation: A large number of numerical descriptors that represent the structural and physicochemical properties of the molecules in the dataset are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical techniques, including internal validation (e.g., cross-validation) and external validation (using a separate set of compounds not used in model development).

For derivatives of 1,2-O-isopropylidene-α-D-glucofuranose, QSAR studies have been conducted by calculating the logarithm of the half-maximal inhibitory concentration (pIC50) to quantify their biological activity researchgate.netresearchgate.net. The resulting QSAR models can then be used to predict the pIC50 values of new, unsynthesized derivatives, thereby guiding the selection of candidates with potentially improved activity.

Table 2: Key Parameters in QSAR Model Development for Glucofuranose Derivatives

QSAR ParameterDescriptionRelevance to this compound Derivatives
Dependent Variable The biological activity being modeled.Typically pIC50 (the negative logarithm of the half-maximal inhibitory concentration) against a specific target.
Independent Variables Molecular descriptors representing physicochemical properties.Can include electronic, steric, and hydrophobic parameters of different substituents on the glucofuranose scaffold.
Statistical Method The algorithm used to build the model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning methods.
Validation Metrics Statistical measures of the model's predictive power.R² (coefficient of determination), Q² (cross-validated R²), and external validation metrics.

Q & A

Q. What are the established synthetic pathways for alpha-D-glucofuranose, and how can researchers optimize yield and purity?

this compound is typically synthesized via selective protection and deprotection of glucose hydroxyl groups. A common precursor is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is prepared by reacting glucose with acetone under acidic conditions. Subsequent functionalization (e.g., sulfonation, phosphorylation) involves reagents like methylsulfonyl chloride or phosphoroditriazolides, followed by controlled hydrolysis to remove protecting groups . To optimize yield, researchers should monitor reaction kinetics using HPLC and adjust catalyst concentrations (e.g., p-toluenesulfonic acid for acetal formation). Purity (>98%) can be verified via LC-MS and NMR (e.g., distinguishing anomeric protons at δ 5.2–5.4 ppm for furanose forms) .

Q. How can researchers distinguish this compound from its pyranose or beta-anomeric counterparts in experimental settings?

Structural differentiation relies on spectroscopic and crystallographic methods:

  • NMR : this compound exhibits characteristic 13C^{13}\text{C} signals for C1 (δ 105–110 ppm) and C2 (δ 80–85 ppm), distinct from pyranose forms (C1 δ 92–97 ppm) .
  • X-ray crystallography : The furanose ring’s five-membered conformation (C2-endo puckering) contrasts with pyranose’s six-membered chair/boat conformations .
  • Polarimetry : Specific optical rotation ([α]D_D +80° to +90° for this compound vs. +52° for alpha-D-glucopyranose) provides additional validation .

Q. What experimental conditions favor the cyclization of glucose to form this compound?

Cyclization to the furanose form is favored in non-aqueous solvents (e.g., DMF, acetone) with acid catalysis (e.g., HCl or BF3_3-etherate) at 0–25°C. Kinetic trapping via rapid acetal formation (e.g., with 2,2-dimethoxypropane) stabilizes the furanose ring. Researchers should characterize products using 1H^1\text{H}-NMR to confirm the absence of pyranose signals (δ 4.5–5.5 ppm for anomeric protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound derivatives under physiological conditions?

Discrepancies in stability studies (e.g., hydrolysis rates in buffer vs. serum) may arise from varying experimental designs. To address this:

  • Controlled hydrolysis assays : Compare degradation kinetics in PBS (pH 7.4) vs. simulated intestinal fluid (SIF) at 37°C, using LC-MS to track byproducts .
  • Molecular dynamics simulations : Model solvent interactions to predict hydrolysis-prone sites (e.g., acetal bonds in chloralose derivatives) .
  • Stabilization strategies : Co-solvents (e.g., cyclodextrins) or covalent modifications (e.g., fluorination at C3/C6) can enhance stability .

Q. What methodologies are recommended for studying the biological activity of this compound derivatives (e.g., chloralose) in animal models?

Chloralose (1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose) is used as an anesthetic in rodents. Key considerations include:

  • Dose optimization : Administer 40–80 mg/kg intraperitoneally, monitoring EEG for burst suppression patterns to confirm anesthesia depth .
  • Mechanistic studies : Use GABAA_A receptor antagonists (e.g., bicuculline) in hippocampal slices to isolate synaptic vs. extrasynaptic effects .
  • Toxicity profiling : Assess hepatic enzyme levels (ALT/AST) post-recovery to evaluate metabolic strain .

Q. How can researchers design experiments to address conflicting data on the enzymatic recognition of this compound-containing substrates?

Contradictory reports on glycosidase specificity may stem from enzyme source variability (e.g., microbial vs. mammalian). Methodological recommendations:

  • Enzyme kinetics : Compare K_m and V_{max} for α-D-glucofuranosidase activity across isoforms (e.g., Aspergillus niger vs. human lysosomal enzymes) .
  • Crystallographic docking : Use X-ray structures of enzyme-substrate complexes (e.g., PDB entries) to identify steric clashes with furanose rings .
  • Mutagenesis : Target active-site residues (e.g., Glu200^{200} in GH1 glycosidases) to assess substrate flexibility .

Methodological Guidance for Data Analysis

Q. What analytical techniques are critical for validating the purity of synthetic this compound derivatives?

  • LC-MS/ELSD : Quantify impurities (e.g., pyranose byproducts) using a C18 column with acetonitrile/water gradients .
  • 2D-NMR (HSQC, NOESY) : Confirm regiochemistry and anomeric configuration .
  • Elemental analysis : Verify stoichiometry (e.g., Cl content in chloralose derivatives: theoretical 34.4%) .

Q. How should researchers design stability studies for this compound-based compounds in long-term storage?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via TLC and DSC (melting point shifts indicate polymorphism) .
  • Lyophilization : Assess residual solvent content (<0.1% via GC-MS) to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.